Cas no 1041602-29-2 (N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine)

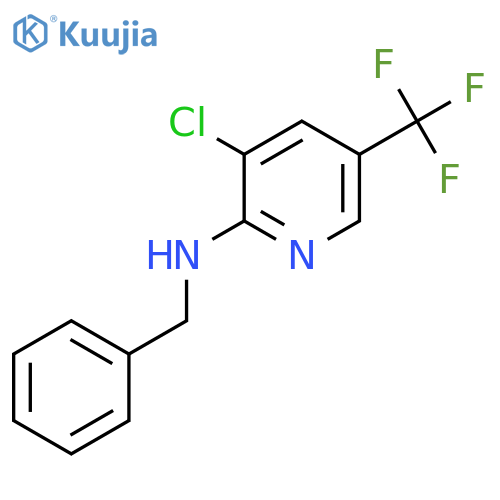

1041602-29-2 structure

商品名:N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine

CAS番号:1041602-29-2

MF:C13H10ClF3N2

メガワット:286.680112361908

CID:4678662

N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine 化学的及び物理的性質

名前と識別子

-

- N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

- N-BENZYL-3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINAMINE

- N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine

-

- インチ: 1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)

- InChIKey: RZYQFEKQMSHUKO-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C(F)(F)F)=CN=C1NCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 286.048

- どういたいしつりょう: 286.048

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.9

N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N046045-250mg |

N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine |

1041602-29-2 | 250mg |

$ 375.00 | 2022-06-03 | ||

| Matrix Scientific | 053384-2.500g |

N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine |

1041602-29-2 | 2.500g |

$720.00 | 2021-06-27 | ||

| TRC | N046045-125mg |

N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine |

1041602-29-2 | 125mg |

$ 230.00 | 2022-06-03 | ||

| Matrix Scientific | 053384-500mg |

N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine |

1041602-29-2 | 500mg |

$237.00 | 2021-06-27 |

N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

1041602-29-2 (N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量